4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring system substituted with a 1,2,4-oxadiazole ring and a 4-chloro-3-nitrophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 4-chloro-3-nitrophenyl group: This step involves the nitration of a chloro-substituted aromatic compound, followed by coupling with the oxadiazole intermediate.
Formation of the quinoline ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the quinoline ring system.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can be compared with other similar compounds, such as:
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline: This compound lacks the chloro group, which may affect its ability to undergo substitution reactions.
4-[5-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-quinoline: This compound lacks the methyl group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11ClN4O3 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11ClN4O3/c1-10-8-13(12-4-2-3-5-15(12)20-10)17-21-18(26-22-17)11-6-7-14(19)16(9-11)23(24)25/h2-9H,1H3 |
InChI Key |
IQNXIHWBXKPRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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